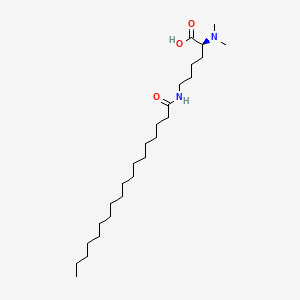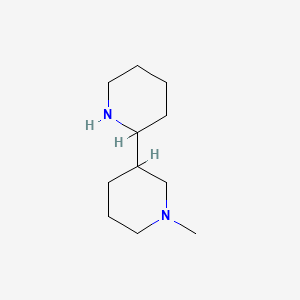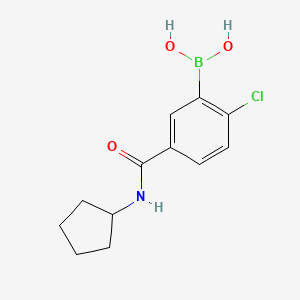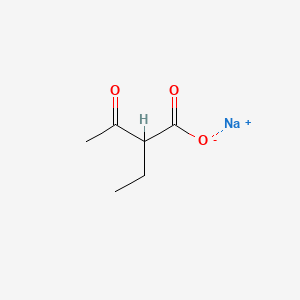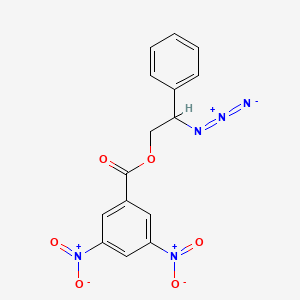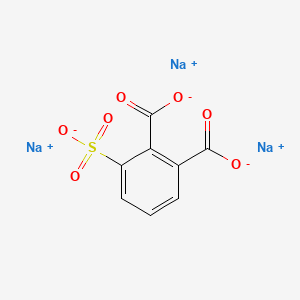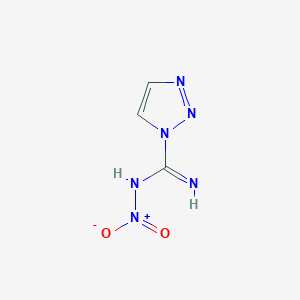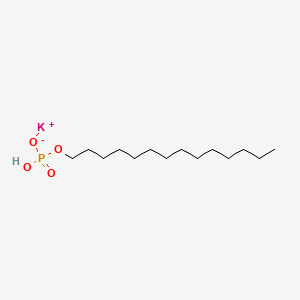
Potassium tetradecyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tetradecyl hydrogen phosphate is a chemical compound that belongs to the class of alkyl phosphates. It is characterized by the presence of a long alkyl chain (tetradecyl group) attached to a phosphate group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium tetradecyl hydrogen phosphate can be synthesized through the reaction of tetradecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction can be represented as follows:
Tetradecyl alcohol+Phosphoric acid→Tetradecyl phosphate+Water
Tetradecyl phosphate+Potassium hydroxide→Potassium tetradecyl hydrogen phosphate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium tetradecyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The phosphate group can be reduced under specific conditions to form phosphines or other reduced phosphorus compounds.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Phosphines or phosphine oxides.
Substitution: Alkyl or aryl phosphates.
Aplicaciones Científicas De Investigación
Potassium tetradecyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of potassium tetradecyl hydrogen phosphate is primarily related to its surfactant properties. The long alkyl chain interacts with hydrophobic molecules, while the phosphate group interacts with hydrophilic molecules. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate and solubilize various substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to enhanced permeability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium dihydrogen phosphate
- Sodium tetradecyl sulfate
- Dodecyl hydrogen phosphate
Uniqueness
Potassium tetradecyl hydrogen phosphate is unique due to its specific combination of a long alkyl chain and a phosphate group, which imparts distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring emulsification and solubilization.
Propiedades
Número CAS |
64431-74-9 |
|---|---|
Fórmula molecular |
C14H30KO4P |
Peso molecular |
332.46 g/mol |
Nombre IUPAC |
potassium;tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H2,15,16,17);/q;+1/p-1 |
Clave InChI |
FRZFGZORTBOVCV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


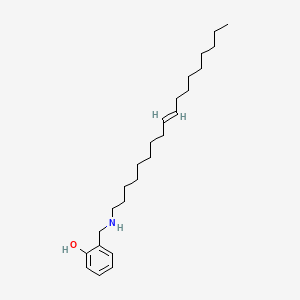
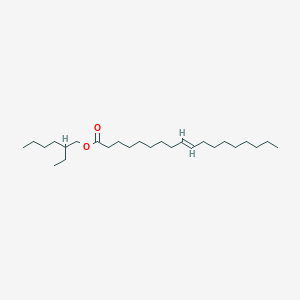

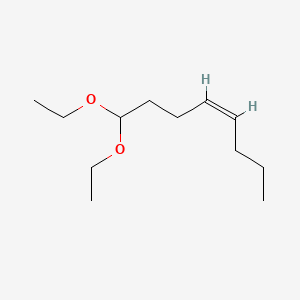
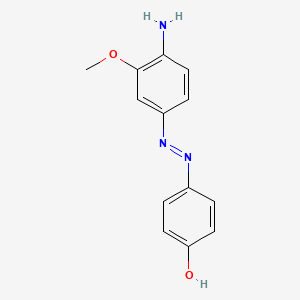
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
